5-Chloro-2,3-dimethylpyridine
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Overview
Description
5-Chloro-2,3-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2,3-dimethylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,3-dimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Scientific Research Applications
5-Chloro-2,3-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the chlorine atom at position 5, making it less reactive in certain substitution reactions.
5-Chloro-2-methylpyridine: Contains only one methyl group at position 2, leading to different steric and electronic properties.
4-Chloro-2,5-dimethylpyrimidine: A pyrimidine derivative with similar structural features but different chemical reactivity and applications.
Uniqueness
5-Chloro-2,3-dimethylpyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
72093-08-4 |
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Molecular Formula |
C7H8ClN |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
5-chloro-2,3-dimethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 |
InChI Key |
PKZCOALHYWZNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)Cl |
Origin of Product |
United States |
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